molecular formula C15H10ClF3O3 B1655960 2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid CAS No. 4687-08-5

2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid

Cat. No. B1655960
Key on ui cas rn: 4687-08-5
M. Wt: 330.68 g/mol
InChI Key: DDTQLPXXNHLBAB-UHFFFAOYSA-N
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Patent
US08541614B2

Procedure details

To the residue prepared in STEP C above was added water (10 g) and a 36-38% HCl solution (60 g). The resulting biphasic mixture was stirred at 80° C. for between about 4 and about 8 hours (till completion of the hydrolysis as determined by HPLC) The resulting mixture was then cooled to 60° C. and toluene (125 mL) added. The aqueous phase was discarded and the organic phase washed with water (50 mL). Toluene (about 80 g) was removed by distillation to dry the organic phase. The resulting solution was then cooled to 70° C. and petrol ether 60/90 (250 mL) was added. The resulting solution was further cooled to 37° C. and seeded. The resulting mixture was stirred for 30 minutes at 37° C., the resulting suspension then cooled to 0° C. over about 2.5 hours. The precipitated crystals were filtered off and washed with a mixture of toluene (5 mL 0 and petrol ether 60/90 (9 mL) to yield wet product. The wet product was dried in a vacuum at 30° C. to yield the title compound as an off-white solid.
Name
residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C@H]([O:10][C:11](=[O:31])[C@@H:12]([C:24]1[CH:29]=[CH:28][C:27]([Cl:30])=[CH:26][CH:25]=1)[O:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[CH:15]=1)C(=O)N1CCCC1.O.Cl>C1(C)C=CC=CC=1>[Cl:30][C:27]1[CH:26]=[CH:25][C:24]([CH:12]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:21])([F:22])[F:23])[CH:15]=2)[C:11]([OH:31])=[O:10])=[CH:29][CH:28]=1

Inputs

Step One
Name
residue
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H](C(N1CCCC1)=O)OC([C@H](OC1=CC(=CC=C1)C(F)(F)F)C1=CC=C(C=C1)Cl)=O
Name
Quantity
10 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting biphasic mixture was stirred at 80° C. for between about 4 and about 8 hours (
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
till completion of the hydrolysis
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 60° C.
WASH
Type
WASH
Details
the organic phase washed with water (50 mL)
CUSTOM
Type
CUSTOM
Details
Toluene (about 80 g) was removed by distillation
CUSTOM
Type
CUSTOM
Details
to dry the organic phase
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was then cooled to 70° C.
ADDITION
Type
ADDITION
Details
petrol ether 60/90 (250 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was further cooled to 37° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 30 minutes at 37° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension then cooled to 0° C. over about 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered off
WASH
Type
WASH
Details
washed with a mixture of toluene (5 mL 0 and petrol ether 60/90 (9 mL)
CUSTOM
Type
CUSTOM
Details
to yield wet product
CUSTOM
Type
CUSTOM
Details
The wet product was dried in a vacuum at 30° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(=O)O)OC1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08541614B2

Procedure details

To the residue prepared in STEP C above was added water (10 g) and a 36-38% HCl solution (60 g). The resulting biphasic mixture was stirred at 80° C. for between about 4 and about 8 hours (till completion of the hydrolysis as determined by HPLC) The resulting mixture was then cooled to 60° C. and toluene (125 mL) added. The aqueous phase was discarded and the organic phase washed with water (50 mL). Toluene (about 80 g) was removed by distillation to dry the organic phase. The resulting solution was then cooled to 70° C. and petrol ether 60/90 (250 mL) was added. The resulting solution was further cooled to 37° C. and seeded. The resulting mixture was stirred for 30 minutes at 37° C., the resulting suspension then cooled to 0° C. over about 2.5 hours. The precipitated crystals were filtered off and washed with a mixture of toluene (5 mL 0 and petrol ether 60/90 (9 mL) to yield wet product. The wet product was dried in a vacuum at 30° C. to yield the title compound as an off-white solid.
Name
residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C@H]([O:10][C:11](=[O:31])[C@@H:12]([C:24]1[CH:29]=[CH:28][C:27]([Cl:30])=[CH:26][CH:25]=1)[O:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[CH:15]=1)C(=O)N1CCCC1.O.Cl>C1(C)C=CC=CC=1>[Cl:30][C:27]1[CH:26]=[CH:25][C:24]([CH:12]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:21])([F:22])[F:23])[CH:15]=2)[C:11]([OH:31])=[O:10])=[CH:29][CH:28]=1

Inputs

Step One
Name
residue
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H](C(N1CCCC1)=O)OC([C@H](OC1=CC(=CC=C1)C(F)(F)F)C1=CC=C(C=C1)Cl)=O
Name
Quantity
10 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting biphasic mixture was stirred at 80° C. for between about 4 and about 8 hours (
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
till completion of the hydrolysis
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 60° C.
WASH
Type
WASH
Details
the organic phase washed with water (50 mL)
CUSTOM
Type
CUSTOM
Details
Toluene (about 80 g) was removed by distillation
CUSTOM
Type
CUSTOM
Details
to dry the organic phase
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was then cooled to 70° C.
ADDITION
Type
ADDITION
Details
petrol ether 60/90 (250 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was further cooled to 37° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 30 minutes at 37° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension then cooled to 0° C. over about 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered off
WASH
Type
WASH
Details
washed with a mixture of toluene (5 mL 0 and petrol ether 60/90 (9 mL)
CUSTOM
Type
CUSTOM
Details
to yield wet product
CUSTOM
Type
CUSTOM
Details
The wet product was dried in a vacuum at 30° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(=O)O)OC1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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